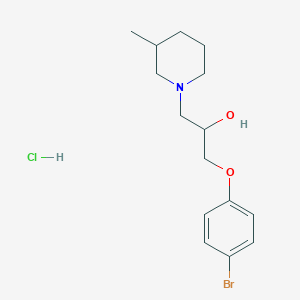

1-(4-Bromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

This compound features a propan-2-ol backbone substituted with a 4-bromophenoxy group at position 1 and a 3-methylpiperidin-1-yl group at position 3, forming a hydrochloride salt.

Properties

IUPAC Name |

1-(4-bromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2.ClH/c1-12-3-2-8-17(9-12)10-14(18)11-19-15-6-4-13(16)5-7-15;/h4-7,12,14,18H,2-3,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRZQIFDKBBJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(COC2=CC=C(C=C2)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a brominated phenoxy group and a piperidine moiety, which may contribute to its interactions with biological systems.

- Molecular Formula : C₁₅H₂₃BrClNO₂

- Molecular Weight : 364.70 g/mol

- CAS Number : 1217081-68-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biological pathways, leading to significant pharmacological effects.

Biological Activity Overview

Recent studies have demonstrated that compounds similar to this compound exhibit diverse biological activities, including:

-

Antibacterial Activity :

- Compounds in the same class have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study indicated that certain derivatives inhibited bacterial growth at low micromolar concentrations, suggesting potential as antibacterial agents .

- The minimal inhibitory concentration (MIC) values for these compounds ranged from 2.5 to 10 µg/mL against various strains .

- Antimicrobial Properties :

- Enzyme Inhibition :

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| CPD20 | 2.5 | S. pyogenes |

| CPD22 | 2.5 | S. aureus |

| CPD18 | 10 | S. aureus, S. pyogenes |

| CPD21 | 10 | S. aureus, S. pyogenes |

Case Study: Antibacterial Efficacy

In a comparative study involving various synthetic derivatives of aryloxypropanamines, it was found that certain compounds demonstrated significant activity against Gram-positive pathogens at concentrations as low as 2.5 µg/mL . The study highlighted the potential for these compounds to serve as leads in antibiotic development.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity:

- Research indicates that compounds similar to 1-(4-Bromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride may exhibit antidepressant properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Analgesic Properties:

- Anti-inflammatory Effects:

- In Vitro Studies:

- Cell Line Studies:

Case Studies

Comparison with Similar Compounds

1-(4-Bromophenoxy)-3-(dibenzylamino)propan-2-ol (Compound 21)

- Structure: Shares the 4-bromophenoxy group but replaces 3-methylpiperidinyl with dibenzylamino.

- Key Data: Property Target Compound Compound 21 Purity Not reported 97.85% Retention time (HPLC) Not reported 4.17 min Substituent at Position 3 3-methylpiperidinyl Dibenzylamino

- High purity suggests efficient synthesis via epoxide ring-opening reactions .

1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol Hydrochloride

- Structure: Differs in the phenoxy group (3-methoxy vs. 4-bromo) but retains the 3-methylpiperidinyl moiety.

- Key Data: Property Target Compound 3-Methoxy Analog Availability Active research Discontinued Substituent at Position 1 4-Bromophenoxy 3-Methoxyphenoxy

- Implications : The 3-methoxy group may reduce electron-withdrawing effects compared to bromine, altering receptor binding. Discontinuation suggests challenges in synthesis, stability, or efficacy .

1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol Hydrochloride

- Structure: Positional isomer with bromine at the 2-position and a non-methylated piperidine.

- Key Data: Property Target Compound 2-Bromo Analog Phenoxy Substitution Pattern Para (4-Bromo) Ortho (2-Bromo) Piperidine Modification 3-Methyl Unmodified

- Implications : Ortho-substitution may hinder rotational freedom, affecting binding to targets like adrenergic receptors. Commercial availability via ECHEMI indicates broader industrial use .

Dexpropranolol Hydrochloride

- Structure: 1-Naphthyloxy group at position 1 and isopropylamino at position 3.

- Key Data: Property Target Compound Dexpropranolol Aromatic Group 4-Bromophenoxy 1-Naphthyloxy Amino Substituent 3-Methylpiperidinyl Isopropylamino Pharmacological Activity Not reported β-Adrenergic blocker

- Implications: The naphthyloxy group enhances β-blocking activity, whereas bromophenoxy derivatives may prioritize antifungal or antiparasitic applications .

Metoprolol Succinate

- Structure: Methoxyethylphenoxy group at position 1 and propan-2-ylamino at position 3.

- Key Data: Property Target Compound Metoprolol Phenoxy Modification 4-Bromo Methoxyethyl Amino Group 3-Methylpiperidinyl Isopropylamino Therapeutic Use Not reported Hypertension

- Implications: Methoxyethyl enhances selectivity for β1-adrenergic receptors, while bromophenoxy may shift activity toward non-cardiac targets .

Structural and Functional Trends

- Phenoxy Substitutions: Electron-withdrawing groups (e.g., Br): Increase stability and lipophilicity, favoring CNS penetration or antifungal activity . Electron-donating groups (e.g., OCH3): Enhance solubility and β-blocker efficacy .

- Amino Modifications: 3-Methylpiperidinyl: Balances steric effects and basicity, optimizing pharmacokinetics . Dibenzylamino/Isopropylamino: Influence metabolic stability and receptor selectivity .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Bromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Intermediate Formation : React 4-bromophenol with epichlorohydrin to form the bromophenoxy epoxide intermediate.

Ring-Opening Reaction : Treat the epoxide with 3-methylpiperidine under basic conditions (e.g., K₂CO₃) to introduce the piperidinyl moiety .

Hydrochloride Salt Formation : Purify the product via recrystallization and treat with HCl in ethanol to obtain the hydrochloride salt.

Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted epoxide or dimerization .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Use - and -NMR to confirm the bromophenoxy and methylpiperidinyl groups. Compare chemical shifts to structurally related compounds (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene) .

- X-ray Crystallography : Analyze single crystals (grown via slow evaporation in ethanol/water) to resolve stereochemistry and hydrogen bonding patterns. Reference Acta Crystallographica protocols for halogenated aromatics .

- Mass Spectrometry : Confirm molecular weight using ESI-MS and compare fragmentation patterns to theoretical predictions .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during salt formation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Impurity Profiling : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect and quantify impurities like unreacted 4-bromophenol or residual epoxide .

- Deuterated Solvent Effects : Test samples in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic NMR : Perform variable-temperature -NMR to study conformational exchange in the piperidinyl group .

Q. What strategies are effective for designing stability studies under varying conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.

- pH Stability : Test solubility and stability in buffers (pH 1–10) to identify hydrolysis-prone functional groups (e.g., ester or ether linkages) .

- Long-Term Storage : Compare purity at 6/12/24 months using accelerated stability protocols (ICH Q1A guidelines) .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors : Use microreactors for the epoxide ring-opening step to enhance mixing and reduce side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve nucleophilic attack efficiency in the piperidinyl addition step .

- Solvent Optimization : Replace ethanol with DMF or THF for higher solubility of intermediates during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.